LDHA/PDKs-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LDHA/PDKs-IN-2 is a potent dual inhibitor of pyruvate dehydrogenase kinases and lactate dehydrogenase A. It has shown significant potential in reducing the proliferation of cancer cells, decreasing lactate formation, and increasing oxygen consumption . This compound is particularly valuable in cancer research due to its ability to target key enzymes involved in tumor metabolism .
準備方法
The synthesis of LDHA/PDKs-IN-2 involves high-throughput virtual screening, molecular docking techniques, and molecular dynamics simulation studies . The compound is synthesized through a series of chemical reactions that ensure its stability and efficacy in binding to the target enzymes . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
化学反応の分析
LDHA/PDKs-IN-2 undergoes various chemical reactions, including inhibition of enzyme activity and reduction of cell proliferation . Common reagents used in these reactions include molecular docking agents and enzyme activity assay systems . The major products formed from these reactions are the inhibited forms of pyruvate dehydrogenase kinases and lactate dehydrogenase A, leading to reduced lactate formation and increased oxygen consumption .
科学的研究の応用
LDHA/PDKs-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potential in reducing the proliferation of various tumor cell lines, such as pancreatic cancer cells and lung cancer cells . It also decreases intracellular lactic acid content and increases intracellular reactive oxygen species levels, making it a valuable tool for studying tumor metabolism and developing targeted anti-tumor drugs .
作用機序
The mechanism of action of LDHA/PDKs-IN-2 involves the inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A. By binding to these enzymes, the compound reduces their catalytic activity, leading to decreased lactate formation and increased oxygen consumption . This inhibition disrupts the glycolytic pathway in tumor cells, reducing their energy production and proliferation .
類似化合物との比較
LDHA/PDKs-IN-2 is unique in its dual inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A, making it more effective in targeting tumor metabolism compared to other inhibitors that target only one enzyme . Similar compounds include AXKO-0046, an indole derivative that selectively inhibits lactate dehydrogenase B, and various phthalimide and dibenzofuran derivatives that selectively inhibit lactate dehydrogenase A . this compound stands out due to its dual inhibitory action and broader applicability in cancer research .
特性
分子式 |
C17H20N2O5 |
---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethoxy]-2-methylpyran-4-one |
InChI |
InChI=1S/C17H20N2O5/c1-13-16(14(20)4-11-22-13)24-12-9-18-5-7-19(8-6-18)17(21)15-3-2-10-23-15/h2-4,10-11H,5-9,12H2,1H3 |
InChIキー |
ZPAXPXPEMPOWGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CO1)OCCN2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。